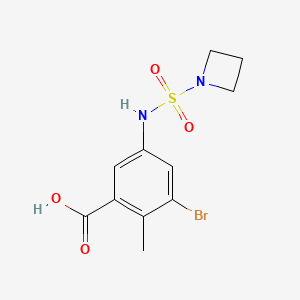
5-(Azetidin-1-ylsulfonylamino)-3-bromo-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-1-ylsulfonylamino)-3-bromo-2-methylbenzoic acid is a complex organic compound featuring a benzoic acid core substituted with an azetidinylsulfonylamino group, a bromine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-ylsulfonylamino)-3-bromo-2-methylbenzoic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Sulfonyl Group: The azetidine derivative is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Methylation: The methyl group is introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Formation of the Benzoic Acid Core: The final step involves the formation of the benzoic acid core through carboxylation of the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-1-ylsulfonylamino)-3-bromo-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-(Azetidin-1-ylsulfonylamino)-3-bromo-2-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antiviral and antitumor agent. It has shown promise in disrupting microtubular structures in cancer cells, causing cell cycle arrest and apoptosis.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Chemical Synthesis: It is used in the synthesis of other complex organic molecules, particularly in the construction of bicyclic beta-lactam carboxylic esters.
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-ylsulfonylamino)-3-bromo-2-methylbenzoic acid involves its interaction with molecular targets such as tubulin. The compound binds to tubulin, disrupting the microtubular structure in cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is particularly relevant in its potential use as an antitumor agent.
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound shares the azetidinylsulfonyl group but differs in the core structure and substitution pattern.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also feature sulfonamide groups and are explored for their biological activities.
Uniqueness
5-(Azetidin-1-ylsulfonylamino)-3-bromo-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Its combination of azetidinylsulfonyl, bromine, and methyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(azetidin-1-ylsulfonylamino)-3-bromo-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4S/c1-7-9(11(15)16)5-8(6-10(7)12)13-19(17,18)14-3-2-4-14/h5-6,13H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXPVEWJICGFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NS(=O)(=O)N2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
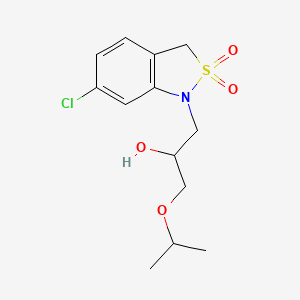
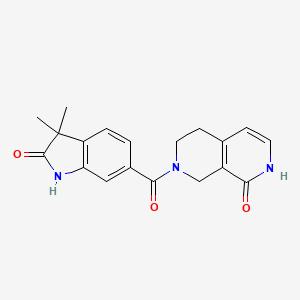
![6-[[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056917.png)
![N-(5-chloropyridin-2-yl)-2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7056920.png)
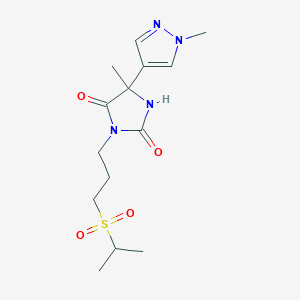
![4-Oxo-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylsulfamoyl)phenyl]butanoic acid](/img/structure/B7056934.png)
![5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide](/img/structure/B7056935.png)
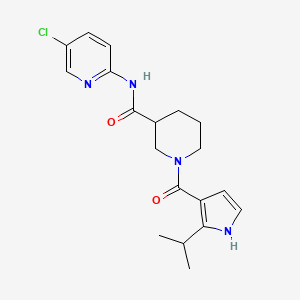
![2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B7056952.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7056964.png)
![6-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one](/img/structure/B7056966.png)
![1-(5-tert-butyl-1,2-oxazol-3-yl)-N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B7056968.png)
![4-[3-[2-(2-Chlorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B7056978.png)
![2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol](/img/structure/B7056982.png)
